

Application Notes and Protocols for Fibroblast to Cardiomyocyte Conversion Using AS8351

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Compound of Interest

Compound Name: AS8351

Cat. No.: B6141485

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Introduction

Direct cardiac reprogramming, the conversion of fibroblasts into cardiomyocyte-like cells, offers a promising strategy for regenerative medicine and disease modeling. This approach bypasses the need for pluripotent stem cell intermediates, providing a more direct route to generating functional cardiomyocytes. A key breakthrough in this field has been the use of small molecule cocktails to induce this cellular transformation. This document provides detailed protocols and application notes for the use of a nine-compound cocktail (9C), which includes **AS8351**, for the efficient conversion of human fibroblasts into chemically induced cardiomyocyte-like cells (ciCMs).

The 9C cocktail functions by orchestrating a complex interplay of signaling pathway modulation and epigenetic remodeling. **AS8351**, a crucial component of this cocktail, acts as an inhibitor of the histone demethylase KDM5B (JARID1B)[1]. By inhibiting KDM5B, **AS8351** helps to maintain an open chromatin state at key cardiac gene loci, facilitating their expression and promoting the cardiomyocyte fate[2][3]. This epigenetic modulation works in concert with other compounds in the 9C cocktail that target critical signaling pathways, such as Wnt and TGF- β , to guide the reprogramming process[3][4].

Quantitative Data Summary

The efficiency of fibroblast to cardiomyocyte conversion using the 9C protocol has been quantitatively assessed in various studies. The following tables summarize the key quantitative data regarding the composition of the small molecule cocktails and the reported conversion efficiencies.

Table 1: Composition of the 9C Medium[5]

Compound	Final Concentration
CHIR99021	10 μ M
A83-01	1 μ M
BIX01294	1 μ M
AS8351	1 μ M
SC1	1 μ M
Y-27632	10 μ M
OAC-2	5 μ M
SU16f	5 μ M
JNJ10198409	0.1 μ M

Table 2: Composition of the Cardiac Induction Medium (CIM)[5]

Component	Final Concentration
CHIR99021	12 μ M
BMP-4	25 ng/ml
Activin A	10 ng/ml
VEGF	10 ng/ml

Table 3: Reported Conversion Efficiencies

Metric	Efficiency
Conversion of human fibroblasts into contractile cardiomyocyte-like cells	Approximately 7% [2]
Upregulation of cardiac markers (e.g., cardiac troponin T)	Significant increase observed [6]
In vivo conversion of transplanted 9C-treated fibroblasts in infarcted mouse hearts	Efficient conversion and enhanced heart function reported [3] [6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conversion of human fibroblasts into cardiomyocyte-like cells using the 9C cocktail.

Materials

- Human fibroblasts (e.g., human foreskin fibroblasts, HFFs)
- Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
- Basal medium for reprogramming (e.g., DMEM/F12 or RPMI 1640)
- B27 supplement
- N2 supplement
- Insulin
- Small molecules for 9C cocktail (see Table 1)
- Growth factors for CIM (see Table 2)
- Gelatin-coated cell culture plates
- Standard cell culture equipment

Protocol

Stage 1: Induction with 9C Medium (Days 0-6)

- **Cell Seeding:** Plate human fibroblasts onto gelatin-coated plates at a density of approximately 1×10^6 cells per 10-cm dish in fibroblast growth medium. Allow the cells to adhere and reach about 80-90% confluency.
- **Preparation of 9C Medium:** Prepare the 9C medium by supplementing the chosen basal medium (e.g., DMEM/F12) with B27, N2, insulin, and the nine small molecules at the concentrations listed in Table 1.
- **Induction:** On Day 0, replace the fibroblast growth medium with the freshly prepared 9C medium.
- **Media Changes:** Change the 9C medium every two days for a total of 6 days.

Stage 2: Cardiac Induction with CIM (Days 7-11)

- **Preparation of Cardiac Induction Medium (CIM):** Prepare the CIM by supplementing the basal medium with the components listed in Table 2.
- **Cardiac Induction:** On Day 7, replace the 9C medium with the freshly prepared CIM.
- **Media Changes:** Change the CIM every two days for a total of 5 days.
- **Observation:** Starting around day 8-10 of the entire process, observe the cells daily for the appearance of spontaneously contracting clusters.

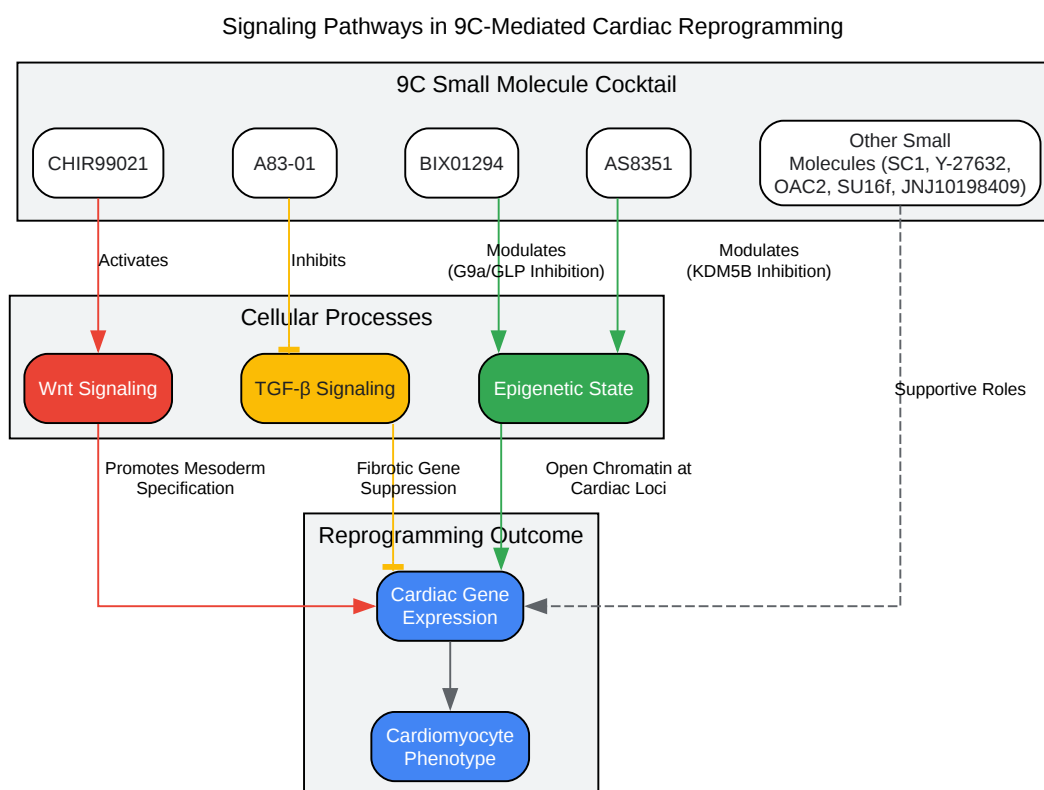
Stage 3: Maintenance and Characterization (Day 12 onwards)

- **Maintenance:** After the CIM treatment, switch to a maintenance medium, which can be the basal medium supplemented with B27. Change the medium every 2-3 days.
- **Characterization:** The resulting ciCMs can be characterized for cardiomyocyte-specific markers and function using techniques such as immunofluorescence staining for cardiac troponin T (cTnT) and α -actinin, and by observing spontaneous calcium transients.

Visualization of Pathways and Workflows

Signaling Pathways

The 9C cocktail modulates several key signaling pathways to drive fibroblast-to-cardiomyocyte reprogramming. The following diagram illustrates the proposed mechanism of action.



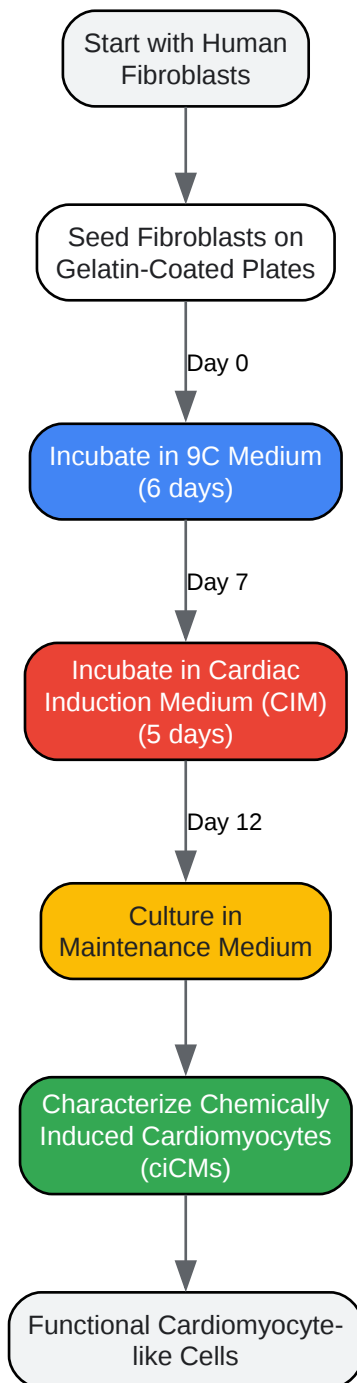
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Caption: Signaling pathways modulated by the 9C cocktail.

Experimental Workflow

The following diagram outlines the experimental workflow for the conversion of fibroblasts to cardiomyocytes using the 9C protocol.

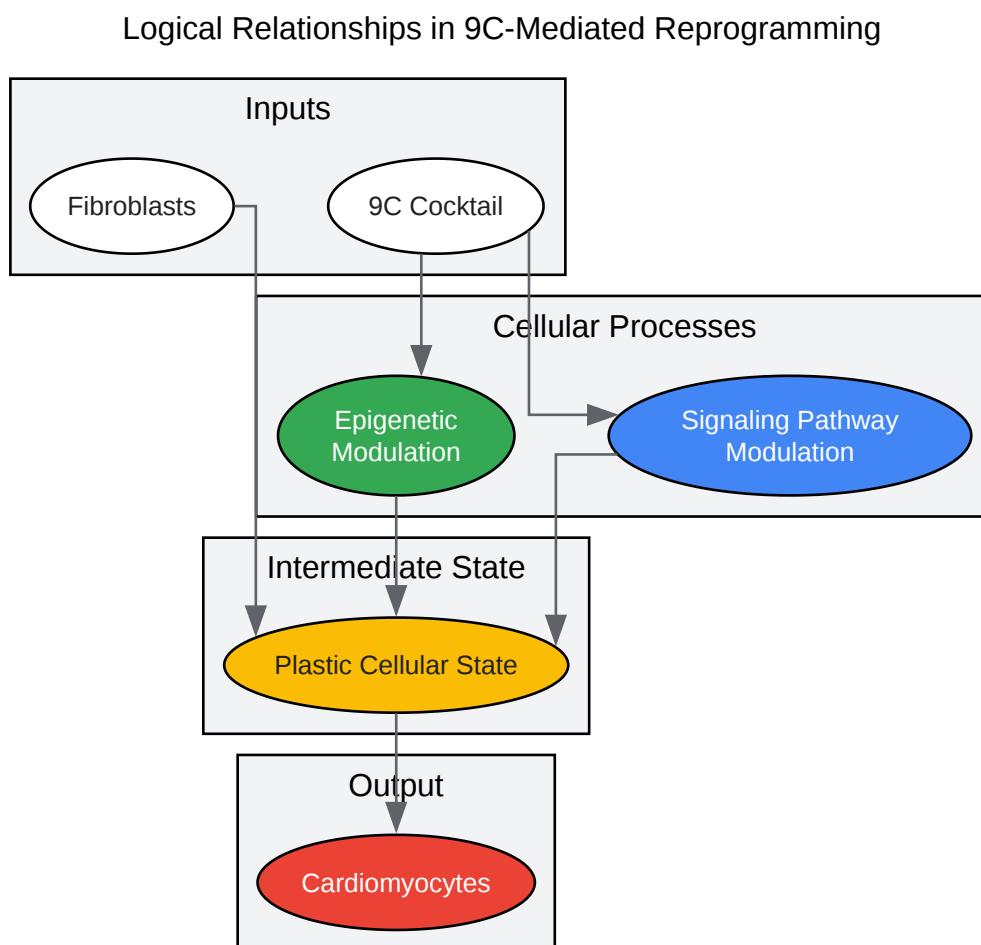
Experimental Workflow for Fibroblast to Cardiomyocyte Conversion

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Caption: Step-by-step workflow for ciCM generation.

Logical Relationships

The following diagram illustrates the logical relationship between the components of the 9C cocktail and their intended effects on cellular processes, leading to the desired outcome.



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Caption: Logical flow of 9C-induced cell fate conversion.

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